![molecular formula C18H34O5 B1238077 Tianshic acid](/img/structure/B1238077.png)
Tianshic acid
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Overview
Description
Tianshic acid is an olefinic fatty acid that is (9E)-octadec-9-enoic acid substituted by hydroxy groups at positions 8, 11 and 12. It has been isolated from Allium fistulosum and Ophiopogon japonicus. It has a role as a plant metabolite and an antifungal agent. It is an olefinic fatty acid and a hydroxy monounsaturated fatty acid.
Scientific Research Applications
Antifungal Activity
Tianshic acid has demonstrated antifungal properties. In a study, Tianshic acid, along with other compounds, was isolated from the seeds of Allium fistulosum L. The research found that Tianshic acid significantly inhibited the growth of Phytophthora capsici, showcasing its potential as an antifungal agent (Sang et al., 2002).
Promotion of Osteoblastic Activity
Research on Sambucus williamsii's stems yielded a compound named Tianshic acid. This compound, among others, was found to stimulate alkaline phosphatase activity in osteoblastic UMR106 cells by about 1.5 fold at 30 µmol/l, indicating its potential in promoting bone health and treating osteoporosis-related conditions (Yang et al., 2006).
Contributions to Traditional Medicine
Tianshic acid is mentioned in various studies exploring the chemical constituents of traditional Chinese medicine preparations. For instance, it was identified as a constituent in the ethanol extract from the aerial parts of Eupatorium odoratum, indicating its role in the medicinal properties of the plant (Qing-wen, 2012). Another study identified Tianshic acid among the constituents isolated from the seeds of Allium cepa L., highlighting its relevance in the phytochemical composition and potential therapeutic uses of the plant (Yuan et al., 2008).
properties
Product Name |
Tianshic acid |
---|---|
Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(E)-8,11,12-trihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-4-8-11-16(20)17(21)14-13-15(19)10-7-5-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+ |
InChI Key |
YFCZLXRIKFCQFU-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCCC(C(/C=C/C(CCCCCCC(=O)O)O)O)O |
SMILES |
CCCCCCC(C(C=CC(CCCCCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCCC(C(C=CC(CCCCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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